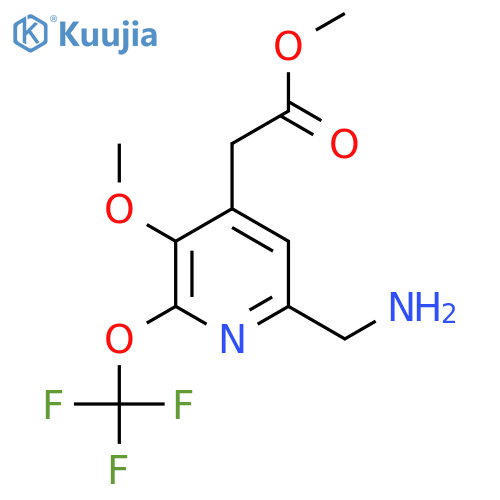

Cas no 1804628-79-2 (Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate)

1804628-79-2 structure

商品名:Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate

CAS番号:1804628-79-2

MF:C11H13F3N2O4

メガワット:294.227133512497

CID:4840514

Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate

-

- インチ: 1S/C11H13F3N2O4/c1-18-8(17)4-6-3-7(5-15)16-10(9(6)19-2)20-11(12,13)14/h3H,4-5,15H2,1-2H3

- InChIKey: UTPYKXGEQWYOQT-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C(=CC(CN)=N1)CC(=O)OC)OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 327

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 83.7

Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085469-1g |

Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate |

1804628-79-2 | 97% | 1g |

$1,549.60 | 2022-04-02 |

Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1804628-79-2 (Methyl 6-(aminomethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-acetate) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量